

Application Notes and Protocols: Enzymatic Resolution of 3-(Methylamino)-3-phenylpropanoic Acid

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Compound of Interest

Compound Name: 3-(Methylamino)-3-phenylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enzymatic kinetic resolution of **3-(Methylamino)-3-phenylpropanoic acid**, a valuable chiral building block in pharmaceutical synthesis. The protocols are primarily based on the use of lipases, particularly *Candida antarctica* Lipase B (CAL-B), for the enantioselective acylation or hydrolysis of derivatives of the target molecule. While direct enzymatic resolution of **3-(Methylamino)-3-phenylpropanoic acid** is not extensively reported, the following protocols are adapted from established methods for structurally similar N-protected and N-alkylated β -amino acids and their esters.

Data Presentation

The following table summarizes quantitative data from the enzymatic resolution of various β -amino acid derivatives, providing a reference for expected enantioselectivity and conversion rates.

Substrate	Enzyme	Reaction Type	Solvent	Acyl Donor/ Nucleophile	Conversion (%)	Enantiomeric Excess (e.e.) of Product (%)	Enantiomeric Excess (e.e.) of Substrate (%)	Reference
Methyl 3-benzamido-3-phenylpropionate	CAL-B	Transesterification	Toluene	1-Butanol	>45	>99 (R-butyl ester)	>99 (S-methyl ester)	[1]
Methyl 3-(benzyloxycarbonyl)amino-3-phenylpropionate	CAL-B	Transesterification	Toluene	1-Butanol	>45	>99 (R-butyl ester)	>99 (S-methyl ester)	[1]
Methyl 3-(tert-butoxycarbonyl)amino-3-phenylpropionate	CAL-B	Transesterification	Toluene	1-Butanol	>45	>99 (R-butyl ester)	>99 (S-methyl ester)	[1]
Ethyl 3-aminobutanoate	CAL-B	N-acylation	Butyl butyrate	Butyl butyrate	~50	97 (R-amide)	99 (S-amino ester)	[2]

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Ethyl (±)-3- amino- 3- phenylp ropano ate	CAL-A	N- acylato n	Diisopr opyl ether	Butyl butyrate	~50	>99 (R- amide)	>99 (S- amino ester)	[3]
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Racemi c 3- amino- 3- phenylp ropanoi c acid ethyl ester	Lipase PS	Hydroly sis	Diisopr opyl ether	Water (0.5 equiv)	~50	>99 (S)- acid	>99 (R)- ester
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Experimental Protocols

The following are detailed experimental protocols for the enzymatic resolution of a suitable derivative of **3-(Methylamino)-3-phenylpropanoic acid**, such as its methyl or ethyl ester.

Protocol 1: Lipase-Catalyzed Enantioselective Transesterification of Methyl 3-(Methylamino)-3-phenylpropanoate

This protocol is adapted from the successful resolution of N-protected 3-amino-3-phenylpropanoate esters.[1] It is anticipated that the N-methyl group will be tolerated by the enzyme in a similar manner to other N-substituents.

Materials:

- Racemic methyl 3-(Methylamino)-3-phenylpropanoate

- Immobilized *Candida antarctica* Lipase B (CAL-B, e.g., Novozym® 435)
- Anhydrous toluene
- 1-Butanol (or other suitable alcohol)
- Molecular sieves (4 Å), activated
- Standard laboratory glassware
- Shaking incubator or magnetic stirrer with temperature control
- HPLC with a chiral column for analysis

Procedure:

- To a dry 50 mL round-bottom flask, add racemic methyl 3-(Methylamino)-3-phenylpropanoate (1.0 g, 5.17 mmol).
- Add anhydrous toluene (20 mL) and 1-butanol (0.77 g, 10.34 mmol, 2.0 equivalents).
- Add activated molecular sieves (1 g) to ensure anhydrous conditions.
- Add immobilized CAL-B (100 mg, 10% w/w of the substrate).
- Seal the flask and place it in a shaking incubator at 45 °C and 200 rpm.
- Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours).
- Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate (the slower reacting enantiomer) and the formed butyl ester product (the faster-reacting enantiomer).
- Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves.
- Wash the enzyme with fresh toluene and combine the filtrates.

- Remove the solvent under reduced pressure.
- The resulting mixture of the unreacted methyl ester and the newly formed butyl ester can be separated by column chromatography on silica gel.

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis of Ethyl 3-(Methylamino)-3-phenylpropanoate

This protocol is based on the enantioselective hydrolysis of similar β -amino esters. This method yields the carboxylic acid of one enantiomer and the unreacted ester of the other.

Materials:

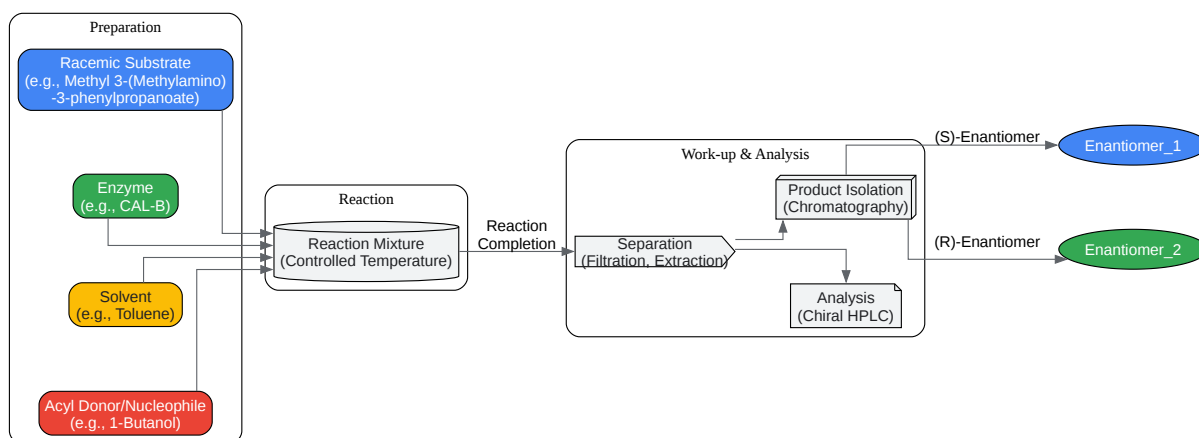
- Racemic ethyl 3-(Methylamino)-3-phenylpropanoate
- Immobilized *Candida antarctica* Lipase B (CAL-B) or Lipase from *Pseudomonas cepacia* (Lipase PS)
- Diisopropyl ether (or other suitable organic solvent like MTBE)
- Phosphate buffer (0.1 M, pH 7.0)
- Standard laboratory glassware
- Shaking incubator or magnetic stirrer with temperature control
- HPLC with a chiral column for analysis

Procedure:

- In a 100 mL flask, dissolve racemic ethyl 3-(Methylamino)-3-phenylpropanoate (1.0 g, 4.82 mmol) in diisopropyl ether (40 mL).
- Add phosphate buffer (20 mL, 0.1 M, pH 7.0).
- Add the immobilized lipase (200 mg).
- Stir the biphasic mixture vigorously at 30 °C.

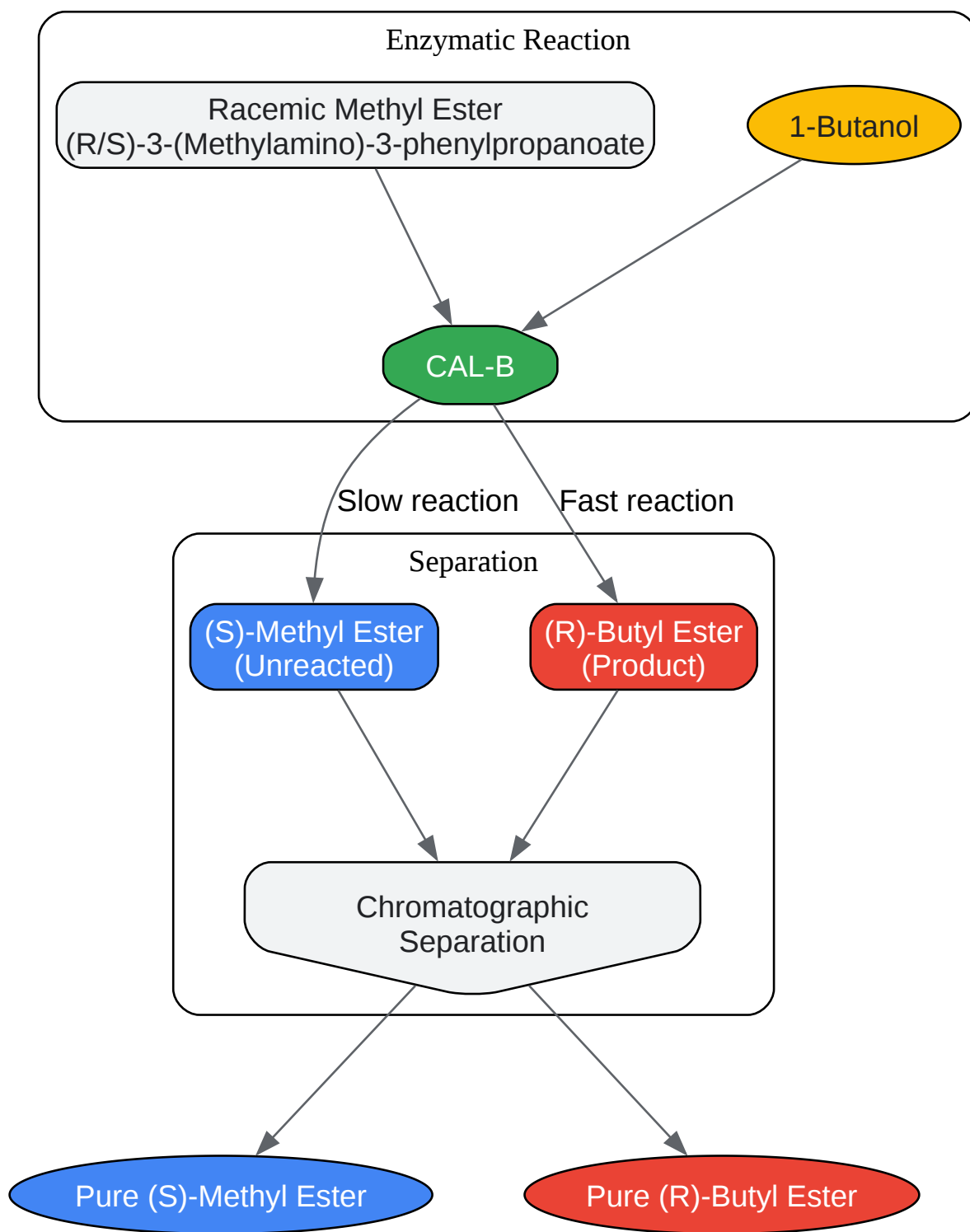
- Monitor the reaction by chiral HPLC, analyzing the enantiomeric excess of the remaining ester in the organic phase.
- When the conversion approaches 50%, stop the reaction by separating the aqueous and organic layers.
- Filter the organic layer to remove any dispersed enzyme.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted ester.
- Acidify the aqueous layer to pH 2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the resolved carboxylic acid.

Visualizations



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Caption: General workflow for enzymatic kinetic resolution.



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Caption: Enantioselective transesterification of a β -amino ester.

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References

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